molecular formula C9H10Cl2N2O B078818 3-(3,5-Dichlorophenyl)-1,1-dimethylurea CAS No. 10290-38-7

3-(3,5-Dichlorophenyl)-1,1-dimethylurea

Cat. No.: B078818
CAS No.: 10290-38-7
M. Wt: 233.09 g/mol
InChI Key: NAOCHJCREOAPOF-UHFFFAOYSA-N
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Description

3-(3,5-Dichlorophenyl)-1,1-dimethylurea is a chemical compound that belongs to the class of phenylurea herbicides. It is known for its use in agricultural applications to control the growth of weeds by inhibiting photosynthesis. This compound is characterized by the presence of two chlorine atoms attached to the phenyl ring and a dimethylurea group, which contributes to its herbicidal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dichlorophenyl)-1,1-dimethylurea typically involves the reaction of 3,5-dichloroaniline with dimethyl carbonate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired product. The general reaction scheme is as follows:

[ \text{3,5-Dichloroaniline} + \text{Dimethyl carbonate} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dichlorophenyl)-1,1-dimethylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated quinones, while substitution reactions can produce various substituted phenylurea derivatives.

Scientific Research Applications

3-(3,5-Dichlorophenyl)-1,1-dimethylurea has several scientific research applications, including:

    Chemistry: Used as a model compound in studies of herbicidal activity and structure-activity relationships.

    Biology: Investigated for its effects on plant physiology and photosynthesis inhibition.

    Medicine: Explored for potential therapeutic applications due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of new herbicidal formulations and agricultural products.

Mechanism of Action

The primary mechanism of action of 3-(3,5-Dichlorophenyl)-1,1-dimethylurea involves the inhibition of photosynthesis in plants. The compound targets the photosystem II complex in the chloroplasts, blocking the electron transport chain and preventing the conversion of light energy into chemical energy. This disruption leads to the accumulation of reactive oxygen species and ultimately causes cell death in the target weeds.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichlorophenyl isocyanate
  • 3,5-Dichlorophenyl isothiocyanate
  • 3,5-Dichlorobenzamide derivatives

Uniqueness

Compared to similar compounds, 3-(3,5-Dichlorophenyl)-1,1-dimethylurea is unique due to its specific herbicidal properties and its ability to inhibit photosynthesis effectively. Its structural features, such as the dimethylurea group, contribute to its distinct mode of action and make it a valuable compound in agricultural applications.

Properties

IUPAC Name

3-(3,5-dichlorophenyl)-1,1-dimethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2N2O/c1-13(2)9(14)12-8-4-6(10)3-7(11)5-8/h3-5H,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAOCHJCREOAPOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1=CC(=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20338913
Record name 3-(3,5-dichlorophenyl)-1,1-dimethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20338913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10290-38-7
Record name 3-(3,5-dichlorophenyl)-1,1-dimethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20338913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3,5-DICHLOROPHENYL)-1,1-DIMETHYLUREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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